molecular formula C18H20BrN3O2 B5509954 N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide

Cat. No.: B5509954
M. Wt: 390.3 g/mol
InChI Key: LWBCFDCZRRGWAE-FYJGNVAPSA-N
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Description

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide is an organic compound that features a bromophenyl group and a methoxyanilino group

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-24-17-9-7-16(8-10-17)20-11-3-6-18(23)22-21-13-14-4-2-5-15(19)12-14/h2,4-5,7-10,12-13,20H,3,6,11H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCFDCZRRGWAE-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 4-(4-methoxyanilino)butanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
  • **N-[(E)-(3-chlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
  • **N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methylphenyl)butanamide

Uniqueness

N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide is unique due to the presence of both bromophenyl and methoxyanilino groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .

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